molecular formula C11H9FO3 B8454979 2-(6-Fluoro-3-oxo-1-indanyl)acetic acid

2-(6-Fluoro-3-oxo-1-indanyl)acetic acid

Cat. No. B8454979
M. Wt: 208.18 g/mol
InChI Key: MOPORZGYWLNJPH-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

Polyphosphoric acid (39.6 g, Aldrich) and 3-(3-fluorophenyl)glutaric acid (6.6 g, 0.0292 mol) were combined and the mixture heated with an oil bath at 120° C. for 10 min. The now red solution was cooled to approximately 60° C. and water (approximately 100 ml) was added dropwise, with efficient stirring. The resulting precipitate was collected and washed with water. Recrystallization from dichloromethane and hexanes gave 5.3 g (87%) of 2-(6-fluoro-3-oxo-1-indanyl)acetic acid: m.p., 150°-151° C.;
[Compound]
Name
Polyphosphoric acid
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]([CH2:13][C:14]([OH:16])=O)[CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1>O>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:14](=[O:16])[CH2:13][CH:8]2[CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
39.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(CC(=O)O)CC(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The now red solution was cooled to approximately 60° C.
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from dichloromethane and hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(CC(C2=C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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